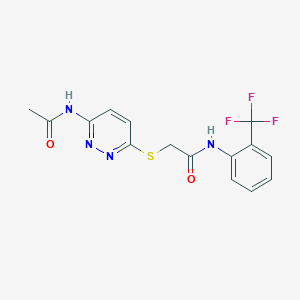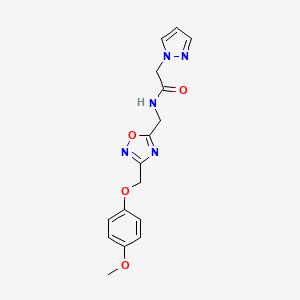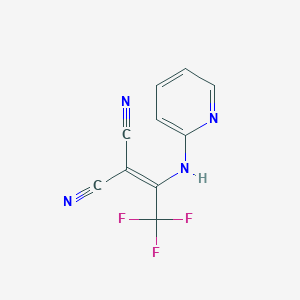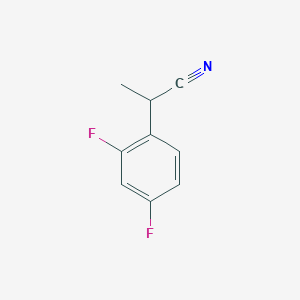![molecular formula C19H20N4O3S2 B2498555 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-83-8](/img/structure/B2498555.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Characterization : Compounds structurally related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been synthesized and characterized to explore their biological applications. These compounds exhibit a range of activities, including psychotropic, anti-inflammatory, and cytotoxic effects, suggesting their potential in therapeutic applications. The synthesis involves complex reactions, providing insight into the chemical properties and functionalities that contribute to their biological activities (Zablotskaya et al., 2013).
Antimicrobial and Antifungal Action : Research into sulfonyl-substituted nitrogen-containing heterocyclic systems, akin to the compound , has demonstrated antimicrobial and antifungal properties. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting potential applications in treating infectious diseases (Sych et al., 2019).
Carbonic Anhydrase Inhibition : Novel metal complexes of heterocyclic sulfonamide derivatives have shown significant inhibitory effects on carbonic anhydrase enzymes, indicating potential for therapeutic use in conditions where modulation of enzyme activity is beneficial (Büyükkıdan et al., 2013).
Antitumor and Antipsychotic Potential : Certain derivatives have been evaluated for their antipsychotic and antitumor properties, highlighting the diverse therapeutic potential of these compounds. This includes the exploration of heterocyclic carboxamides as potential antipsychotic agents, providing a basis for further development of novel treatments for psychiatric disorders (Norman et al., 1996).
Mécanisme D'action
Target of Action
The compound, also known as N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is primarily used in the field of optical imaging . It has been used as a fluorophore for in vivo NIR-II imaging of cancer . The primary target of this compound is the gastrin-releasing peptide receptor (GRPR) , which is overexpressed in prostate cancer .
Mode of Action
The compound interacts with its target, the GRPR, to enable highly specific NIR-II imaging of prostate cancer . The compound’s interaction with GRPR allows for the targeted imaging of cancer cells, providing a valuable tool for early cancer diagnosis and imaging-guided therapy .
Biochemical Pathways
The compound’s interaction with GRPR affects the biochemical pathways related to cancer cell proliferation and survival . By binding to GRPR, the compound can help visualize these pathways, providing valuable insights into the mechanisms of cancer progression .
Pharmacokinetics
It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
The result of the compound’s action is the generation of highly specific NIR-II images of prostate cancer . This allows for the early detection and treatment of cancer, potentially improving patient outcomes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s fluorescence performance can be affected by the presence of other molecules in the environment . Additionally, the compound’s ability to selectively sense primary aromatic amines among various amines suggests that its action can be influenced by the chemical composition of the environment .
Propriétés
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-9-28(25,26)23-8-7-13-3-5-16(10-15(13)12-23)20-19(24)14-4-6-17-18(11-14)22-27-21-17/h3-6,10-11H,2,7-9,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNOYJSTWARNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498473.png)


![N4-(4-CHLORO-2-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE](/img/structure/B2498477.png)

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2498483.png)
![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2498484.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)


![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)
